
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide is a complex organic compound. This compound is notable for its unique structure, which combines elements from isoquinoline, pyrrole, and cyclohexanecarboxamide frameworks. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide typically involves multi-step organic synthesis processes.
Starting Materials: : The synthesis begins with commercially available starting materials, including 3,4-dihydroisoquinoline and 1-methylpyrrole.
Key Reactions
Amide Bond Formation: : Cyclohexanecarboxylic acid is activated using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like N,N-diisopropylethylamine (DIPEA) to form an amide bond with the amine functionality of the dihydroisoquinoline derivative.
Pyrrole Derivatization:
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing the reaction conditions to increase yield and purity. This includes:
Continuous Flow Reactors: : These reactors improve the efficiency and scalability of the synthesis.
Automated Control Systems: : These systems ensure consistent quality by monitoring and adjusting reaction parameters in real time.
Purification Techniques: : Advanced purification methods like high-performance liquid chromatography (HPLC) and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: : Using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: : Reducing agents like lithium aluminum hydride (LAH) can convert specific functional groups into their reduced forms.
Substitution: : Electrophilic and nucleophilic substitution reactions are facilitated by reagents like bromine or hydroxide ions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: : Bromine, hydroxide ions.
Major Products
Oxidation: : Corresponding oxides and hydroxylated derivatives.
Reduction: : Alcohols and amines.
Substitution: : Halogenated derivatives and substituted amides.
Wissenschaftliche Forschungsanwendungen
Parkinson's Disease
The compound acts as a positive allosteric modulator of the dopamine D1 receptor, which is crucial in the treatment of Parkinson's disease. Research indicates that it may improve motor symptoms and cognitive impairments associated with the disease. Current therapies often face limitations due to side effects and tolerance development; thus, compounds like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide could provide safer alternatives or adjunct therapies to existing treatments .
Schizophrenia
The compound has also shown promise in addressing cognitive deficits and negative symptoms associated with schizophrenia. By modulating dopamine signaling, it may alleviate some of the cognitive impairments that are challenging to treat with current antipsychotic medications .
Alzheimer's Disease
Emerging studies suggest that this compound may have therapeutic potential for Alzheimer's disease, particularly in improving cognitive function. Its mechanism as a D1 receptor modulator positions it as a candidate for further exploration in treating neurodegenerative conditions characterized by cognitive decline .
Positive Allosteric Modulation
As a positive allosteric modulator, this compound enhances the activity of the dopamine D1 receptor without directly activating it. This property can lead to fewer side effects compared to traditional agonists, making it a valuable area of research for developing new medications .
Synthesis and Structural Studies
Research has focused on synthesizing various derivatives of this compound to optimize its pharmacological properties. For instance, structural modifications have been explored to enhance its efficacy and selectivity for the D1 receptor. Such studies contribute significantly to understanding structure-activity relationships (SAR) and guiding future drug development efforts .
Case Studies and Experimental Findings
Study | Findings | Implications |
---|---|---|
Study on Parkinson's Disease | Demonstrated improvement in motor symptoms and cognitive functions in animal models | Suggests potential for clinical application in human patients |
Schizophrenia Treatment Study | Showed efficacy in reducing negative symptoms and cognitive deficits | Highlights its role as an adjunct therapy in schizophrenia management |
Alzheimer’s Disease Research | Indicated improvements in cognitive function in preclinical models | Points towards future clinical trials for Alzheimer's treatment |
Wirkmechanismus
Molecular Targets
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide interacts with various molecular targets, including enzymes and receptors. Its primary mechanism of action involves binding to specific active sites, altering enzyme activity or receptor function.
Pathways Involved
Signal Transduction Pathways: : Modulates pathways involved in cell signaling, which can affect cellular responses and functions.
Metabolic Pathways: : Influences metabolic processes by interacting with key enzymes involved in metabolism.
Vergleich Mit ähnlichen Verbindungen
Unique Properties
Compared to similar compounds, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide stands out due to its distinct combination of isoquinoline, pyrrole, and cyclohexane structures, providing unique binding and functional properties.
List of Similar Compounds
N-(2-(1H-Indol-3-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexanecarboxamide
N-(2-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-phenyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide
Each of these similar compounds shares structural motifs but differs in specific substituent groups, which can lead to variations in their chemical behavior and biological activity.
Biologische Aktivität
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The compound can be described by its chemical structure, which features a cyclohexanecarboxamide moiety linked to a dihydroisoquinoline and a pyrrole derivative. The structural formula is as follows:
C17H26N2O2
This structure suggests potential interactions with biological targets, particularly in neurological pathways.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Dopamine Receptor Modulation : Compounds containing the dihydroisoquinoline structure have been shown to interact with dopamine receptors, which are crucial in conditions like Parkinson's disease. For instance, studies have highlighted that certain derivatives can act as positive allosteric modulators at D1 receptors, enhancing dopaminergic signaling without directly activating the receptor .
- Neuroprotective Effects : The neuroprotective properties of similar compounds have been documented, suggesting that they may help in mitigating neuronal damage associated with neurodegenerative diseases. This is particularly relevant for compounds targeting oxidative stress pathways and apoptosis .
- Antitumor Activity : Some studies have indicated that derivatives of benzamide structures exhibit antitumor effects by inhibiting specific kinases involved in cancer cell proliferation. This suggests a potential therapeutic angle for the compound in oncology .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress, it was found that treatment with dihydroisoquinoline derivatives significantly reduced cell death and preserved mitochondrial function. This suggests potential applications in treating neurodegenerative disorders like Parkinson's disease .
Case Study 2: Antitumor Activity
A series of benzamide derivatives were evaluated for their ability to inhibit RET kinase activity in cancer cell lines. One compound demonstrated a remarkable reduction in cell viability at low micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapy .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-25-14-7-12-21(25)22(16-24-23(27)19-9-3-2-4-10-19)26-15-13-18-8-5-6-11-20(18)17-26/h5-8,11-12,14,19,22H,2-4,9-10,13,15-17H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWJTIHYAFKZNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2CCCCC2)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.